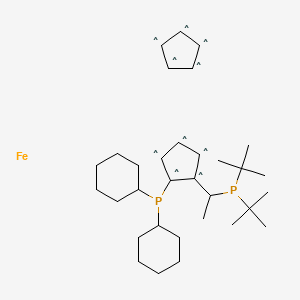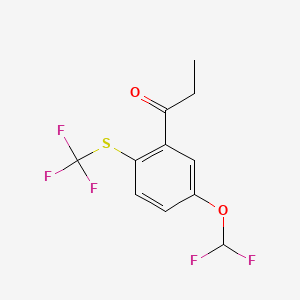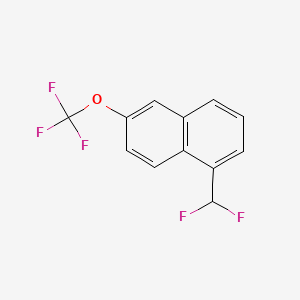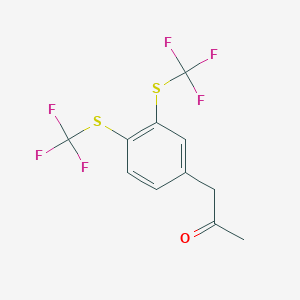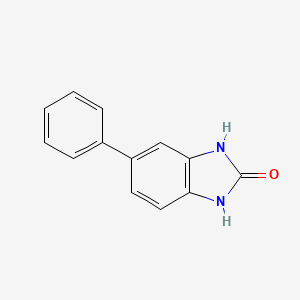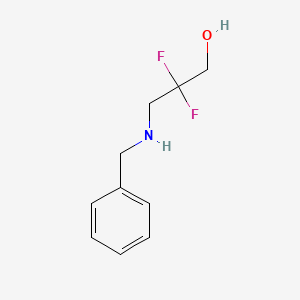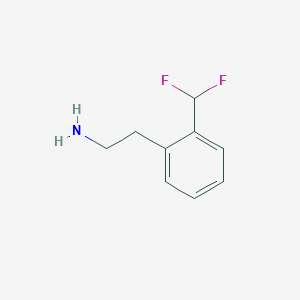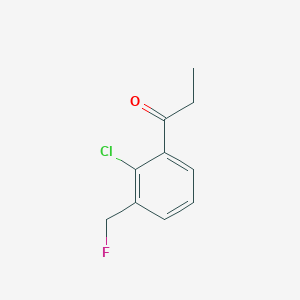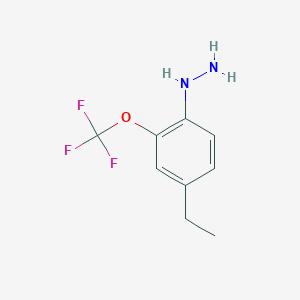
Velpatasvir N-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Velpatasvir N-3 is a compound used in the treatment of chronic hepatitis C virus (HCV) infections. It is a direct-acting antiviral agent that inhibits the non-structural protein 5A (NS5A) of the hepatitis C virus, which is essential for viral replication and assembly . This compound is often used in combination with sofosbuvir, another antiviral agent, to provide a comprehensive treatment for HCV infections .
Méthodes De Préparation
The synthesis of Velpatasvir N-3 involves multiple steps, including the preparation of intermediates that are further converted into the final compound. One of the synthetic routes involves the use of methyl { (2S)-1- [ (2S,5S)-2- (9- {2- [ (2S,4S)-1- { (2R)-2- [ (methoxycarbonyl)amino]-2-phenylacetyl}-4- (methoxymethyl)-2-pyrrolidinyl]-1H-imidazol-4-yl}-1,11-dihydroisochromeno [4’,3’:6,7]naphtho [1,2-d]imidazol-2-yl)-5-methyl-1-pyrrolidinyl]-3-methyl-1-oxo-2-butanyl}carbamate . The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Velpatasvir N-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions can result in the replacement of specific functional groups with other substituents .
Applications De Recherche Scientifique
Velpatasvir N-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the mechanisms of antiviral agents and their interactions with viral proteins . In biology, this compound is used to investigate the replication and assembly processes of the hepatitis C virus . In medicine, it is a crucial component of combination therapies for the treatment of chronic hepatitis C infections, providing high cure rates and a high barrier to resistance . In industry, this compound is used in the development and production of antiviral medications .
Mécanisme D'action
Velpatasvir N-3 exerts its effects by inhibiting the NS5A protein of the hepatitis C virus . NS5A is a non-enzymatic viral protein that plays a key role in viral replication, assembly, and modulation of host immune responses . By blocking the action of NS5A, this compound prevents the replication and assembly of the virus, thereby reducing the viral load in infected individuals . This mechanism of action makes this compound a potent antiviral agent with a high barrier to resistance .
Comparaison Avec Des Composés Similaires
Velpatasvir N-3 is similar to other NS5A inhibitors, such as ledipasvir and daclatasvir . it has several unique features that make it stand out. For instance, this compound has a higher barrier to resistance compared to the first-generation NS5A inhibitors . Additionally, it is effective against all six major genotypes of the hepatitis C virus, making it a pan-genotypic antiviral agent . Other similar compounds include sofosbuvir, which is often used in combination with this compound to provide a comprehensive treatment for HCV infections .
Propriétés
Formule moléculaire |
C44H55N3O13 |
|---|---|
Poids moléculaire |
833.9 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O-[2-[9-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carbonyl]oxy-8-oxo-5,9,10,11-tetrahydronaphtho[2,3-c]isochromen-3-yl]-2-oxoethyl] 4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C44H55N3O13/c1-23(2)37(45-42(53)56-8)39(50)47-24(3)9-13-32(47)41(52)59-35-14-11-26-17-31-29-12-10-27(16-28(29)21-57-36(31)18-30(26)38(35)49)34(48)22-58-40(51)33-15-25(20-55-7)19-46(33)43(54)60-44(4,5)6/h10,12,16-18,23-25,32-33,35,37H,9,11,13-15,19-22H2,1-8H3,(H,45,53) |
Clé InChI |
VIUSEVDFPVOBFC-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C(=O)OC2CCC3=CC4=C(C=C3C2=O)OCC5=C4C=CC(=C5)C(=O)COC(=O)C6CC(CN6C(=O)OC(C)(C)C)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



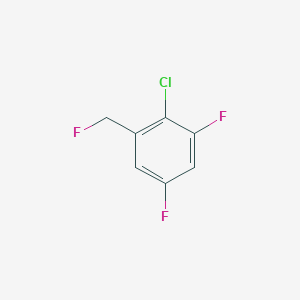
![[1-[2-[[3-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate](/img/structure/B14061872.png)

